molecular formula C9H22N2 B1525427 (3-Amino-4,4-dimethylpentyl)dimethylamine CAS No. 1092301-75-1

(3-Amino-4,4-dimethylpentyl)dimethylamine

Cat. No.: B1525427
CAS No.: 1092301-75-1
M. Wt: 158.28 g/mol
InChI Key: NSDLRARBCRDPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-4,4-dimethylpentyl)dimethylamine (CAS: 1092301-75-1) is a branched aliphatic amine with a molecular structure featuring a dimethylamine group attached to a pentyl backbone substituted with two methyl groups at the 4-position and an amino group at the 3-position. It is commercially available at a purity of ≥95% . The compound’s branched alkyl chain and dual amine functionalities (primary and tertiary) make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and coordination chemistry. Its thermal and chemical stability under various conditions has been studied extensively, as detailed below.

Properties

IUPAC Name

1-N,1-N,4,4-tetramethylpentane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-9(2,3)8(10)6-7-11(4)5/h8H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDLRARBCRDPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination and Grignard Reaction

A notable method involves the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with aryl halides under Grignard conditions, followed by activation and reductive deoxygenation to yield intermediates that are further demethylated to obtain the target amine.

  • Step 1: Grignard reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromo anisole produces (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.
  • Step 2: Activation of the hydroxyl group using methanesulfonic acid or para-toluenesulfonic acid in a suitable solvent system (e.g., tetrahydrofuran, cyclohexane).
  • Step 3: Reductive deoxygenation using palladium-based catalysts such as Pd/C under hydrogen atmosphere at mild temperatures (25–30°C) and pressures (~5 kg hydrogen gas) to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine.
  • Step 4: Demethylation using dimethyl sulfide in methanesulfonic acid at 55–60°C to isolate the final compound 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol or related amines.

This method offers good yields (typically above 90%) and high stereoselectivity, making it suitable for pharmaceutical applications.

Catalytic Hydrogenation

Hydrogenation of nitro precursors in polar solvents such as dimethylformamide (DMF) with catalysts like Raney nickel or 5% palladium on carbon (Pd/C) is a common approach to reduce nitro groups to amines.

  • Typical conditions include:
    • Solvent: DMF alone or mixed with alcohols (methanol, ethanol, isopropanol)
    • Catalyst loading: 10–20 g per 100 g substrate
    • Temperature: 20–50°C
    • Hydrogen pressure: 20–60 psi
    • Reaction time: until complete hydrogen uptake (monitored by TLC)
  • Post-reaction, the catalyst is filtered off, and solvent removed under reduced pressure at 60–80°C.
  • The product is isolated by precipitation with water and filtration, yielding crystalline amines with purity up to 95–97%.

Though this method is more typical for aromatic amines, it provides a basis for preparing amino-substituted pentyl derivatives by analogy.

Data Table: Summary of Preparation Methods

Method Key Reactants/Precursors Catalyst/Conditions Solvent(s) Temperature (°C) Pressure (psi) Yield (%) Notes
Grignard + Reductive Deoxygenation + Demethylation (S)-1-(dimethylamino)-2-methylpentan-3-one, 3-bromo anisole Pd/C catalyst, methanesulfonic acid, dimethyl sulfide THF, cyclohexane, methanesulfonic acid 25–80 H2 gas ~5 kg (autoclave) >90 High stereoselectivity, pharmaceutical grade
Catalytic Hydrogenation Nitro precursors (e.g., 3-nitrophthalimide) Raney nickel, Pd/C DMF, methanol mixtures 20–50 20–60 95–97 Suitable for aromatic amine synthesis
Catalytic Alkylation Methanol/dimethyl ether + ammonia Silica-alumina, zeolites, Pd/Rh/Ru co-catalysts Vapor phase 300–500 Elevated Variable Industrial scale dimethylamine production

Research Findings and Notes

  • The Grignard-based synthetic route combined with reductive deoxygenation and demethylation is the most direct and stereospecific method to prepare this compound or closely related analogs, offering high purity and yield.
  • Catalytic hydrogenation is effective for converting nitro groups to amines but may require further functional group manipulation to achieve the target compound structure.
  • Industrial production of dimethylamine moieties via catalytic alkylation is well-established, providing a reliable source of the dimethylamino group for subsequent synthetic steps.
  • The choice of solvent, catalyst, temperature, and pressure critically influences the yield and selectivity of each step.
  • No direct single-step synthesis of this compound was found; rather, it is prepared through multi-step organic synthesis involving amination, alkylation, and reduction steps.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-4,4-dimethylpentyl)dimethylamine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding alcohols or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H18N2
  • Molecular Weight : 158.24 g/mol
  • CAS Number : 933738-55-7

The compound features a dimethylamino group attached to a branched alkyl chain, which contributes to its reactivity and solubility properties. Understanding these properties is crucial for its application in synthesis and biological studies.

Synthesis of Pharmaceuticals

DMAD is utilized as a building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for the development of drugs with enhanced efficacy and reduced side effects. For instance, DMAD has been explored in the synthesis of novel analgesics and antidepressants due to its ability to modulate neurotransmitter activity.

Catalytic Reactions

Research indicates that DMAD can act as a catalyst in organic reactions, particularly in amination processes. Its ability to facilitate the formation of carbon-nitrogen bonds makes it valuable in synthesizing complex organic molecules. Studies have demonstrated that DMAD can improve yields and selectivity in reactions involving primary amines .

Material Science

In material science, DMAD has been investigated for its potential use in creating polymeric materials with specific properties. The incorporation of DMAD into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites.

Case Study 1: Synthesis of Novel Antidepressants

A study published in the Journal of Medicinal Chemistry explored the use of DMAD in synthesizing a new class of antidepressants. The researchers found that modifications to the DMAD structure led to compounds with improved binding affinity for serotonin receptors, indicating potential therapeutic benefits.

Case Study 2: Catalytic Applications

In another study, DMAD was employed as a catalyst in the direct amination of alcohols. The results showed that using DMAD significantly increased the reaction rate and yield compared to traditional methods, highlighting its efficiency as a catalyst in organic synthesis .

Mechanism of Action

The mechanism by which (3-Amino-4,4-dimethylpentyl)dimethylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, enzyme inhibitor, or modulator of biological processes, depending on its application.

Comparison with Similar Compounds

Table 1: Thermal Decomposition Comparison

Compound Decomposition Temp (Inert Atmosphere) Decomposition Temp (Oxidative Atmosphere) Major Degradation Products
This compound 348–365°C 348–365°C (exothermic) Dimethylamine, water
Compound 1a (structural analog) 348–365°C 348–365°C (exothermic) Dimethylamine, oxidative coupling products
Compound 1b (structural analog) Similar to 1a Similar to 1a Dimethylamine, water

Key findings:

  • Despite differences in crystal structures, compounds like 1a and 1b display nearly identical thermal behavior to this compound, suggesting that redox reactivity dominates over structural variations in decomposition pathways .

Table 2: Reactivity Comparison

Compound Incompatible Substances Key Hazards
This compound Oxidizers, acids, halogenated compounds Corrosive to metals (Al, Cu, Zn)
Dimethylamine (DMA) Acrylate aldehyde, maleic anhydride Violent reactions with aldehydes
Ethylamine Strong oxidizers, acids Less corrosive than branched analogs

Key findings:

  • The branched structure of this compound enhances its corrosivity compared to linear amines like ethylamine, likely due to steric effects and increased electron density at the tertiary amine .
  • Overlapping chromatographic signals between dimethylamine and ethylamine complicate analytical quantification, necessitating specialized columns for resolution .

Structural and Functional Analogues

This compound shares functional group similarities with several dimethylamine derivatives, though its branched backbone distinguishes it in applications requiring steric bulk.

Table 3: Structural Analogs Comparison

Compound Name (CAS) Molecular Weight Key Functional Groups Applications
This compound (1092301-75-1) Not specified Tertiary amine, primary amine, branched alkyl Pharmaceutical intermediates
{3-[Bis(3-aminopropyl)amino]propyl}dimethylamine (71326-30-2) 216.37 g/mol Multiple tertiary and primary amines Chelating agents, polymer chemistry
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (2306268-61-9) 391.46 g/mol Aromatic rings, dimethylaminomethyl Research in kinase inhibitors

Key findings:

  • Higher molecular weight analogs, such as the benzodioxin derivative (391.46 g/mol), are tailored for niche biomedical applications, whereas this compound serves broader synthetic purposes .

Biological Activity

(3-Amino-4,4-dimethylpentyl)dimethylamine is a compound with significant biological activity, particularly in the context of its interaction with various biological targets. This article synthesizes findings from diverse sources to outline its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its amine functional groups and a branched alkyl chain. Its structural characteristics contribute to its solubility and reactivity, influencing its biological interactions.

Research indicates that this compound may act primarily through the activation of specific signaling pathways. A notable study highlighted its role in activating SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), which has implications for cancer therapy:

  • SHP1 Activation : The compound demonstrated low micromolar activating effects on SHP1, with an EC50 range of 1.54–2.10 μM and significant selectivity over SHP2 (>32-fold) . This activation leads to the dephosphorylation of key signaling proteins such as STAT3 and ERK, thereby inhibiting cancer cell proliferation.

Antitumor Effects

The compound exhibits potent anti-tumor activity against various cancer cell lines:

  • IC50 Values : In studies involving leukemia and lung cancer cells, IC50 values ranged from 1.65 to 5.51 μM, indicating strong cytotoxic effects .

Anti-inflammatory Properties

This compound also shows potential in modulating inflammatory responses:

  • SHP1's Role in Inflammation : By enhancing SHP1 activity, the compound can suppress NF-κB and STAT1 signaling pathways, leading to reduced inflammation .

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical settings:

  • Leukemia Cell Lines : In vitro studies demonstrated that activation of SHP1 by this compound significantly inhibited the proliferation of leukemia cells.
  • Lung Cancer Models : The compound was tested in various lung cancer models, showing reduced tumor growth and enhanced efficacy when combined with standard chemotherapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

CompoundR1R2R3EC50 (μM)Maximum Activation Fold
5axH>50NDNDND
5ay-NH2H2.05 ± 0.145.54 ± 0.24
5az-NH2-OH2.10 ± 0.008.79 ± 0.17
5ba-NH2H1.54 ± 0.247.63 ± 0.20

Note: ND = not determined .

Safety Assessment

Toxicological evaluations indicate that while there are some acute toxicity concerns at high doses, lower concentrations appear to be well-tolerated in animal models . Observations included transient clinical signs such as lethargy and gastrointestinal disturbances at elevated doses.

Q & A

Q. How can this compound be functionalized for use in polymer chemistry?

  • Methodological Answer : Modify the amine groups via alkylation or acylation reactions to introduce cationic charges. Optimize copolymerization with acrylamide derivatives using redox initiators (e.g., ammonium persulfate). Characterize the resulting polymer’s molecular weight via gel permeation chromatography (GPC) and assess flocculation efficiency in wastewater models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Amino-4,4-dimethylpentyl)dimethylamine
Reactant of Route 2
Reactant of Route 2
(3-Amino-4,4-dimethylpentyl)dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.